N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide
Description
This compound features a trichloroethyl core linked to a 2-furamide group via a carbonothioyl bridge and a 2,4-dichlorophenylamine moiety. Its synthesis involves sequential reactions starting with 2-(2,4-dichlorophenoxy)acetic acid derivatives, followed by isothiocyanate formation using KSCN, and coupling with aromatic amines under reflux conditions in acetonitrile .
Properties
Molecular Formula |
C14H10Cl5N3O2S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10Cl5N3O2S/c15-7-3-4-9(8(16)6-7)20-13(25)22-12(14(17,18)19)21-11(23)10-2-1-5-24-10/h1-6,12H,(H,21,23)(H2,20,22,25) |
InChI Key |
NSAGZFVKBVGXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide typically involves multiple steps. One common method includes the reaction of 2,4-dichloroaniline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with 2,2,2-trichloroethanol under acidic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple chlorine atoms and the furan ring contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Moieties
Compound A: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
- Structural Differences : Replaces the 2-furamide group with a benzamide and incorporates a 1,3,4-thiadiazole ring.
- Biological Activity : Exhibits potent dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 .
- Synthesis : Uses thiourea intermediates and oxidative cyclization, differing from the target compound’s isothiocyanate-based pathway .
Analogues with Varied Aryl Substituents
Compound B: 3-Phenyl-N-(2,2,2-trichloro-1-(((4-chlorophenyl)amino)carbonothioyl)amino)ethyl)acrylamide
- Structural Differences : Substitutes the 2-furamide with an acrylamide group and a 4-chlorophenyl ring.
- Biological Activity : Targets eIF2α dephosphorylation (EC50 ~20 µM), indicating a distinct mechanism from DHFR inhibitors .
Compound C: 4-Chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide
Molecular Docking and Binding Affinities
*Hypothesized based on structural similarity to Compound A.
Key Research Findings
- Thiadiazole vs. Furamide : Thiadiazole derivatives (e.g., Compound A) show stronger DHFR inhibition due to rigid heterocyclic cores, while furamide-containing compounds may prioritize solubility or alternative targets .
- Role of Chlorine Substituents : 2,4-Dichlorophenyl groups enhance enzyme binding via hydrophobic interactions, as seen in the target compound and Compound A .
- Carbonothioyl Linkage: This group in the target compound and Compound B facilitates hydrogen bonding, critical for stabilizing enzyme-ligand complexes .
Biological Activity
N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes multiple chlorine atoms and a furan moiety, which contribute to its unique reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 461.58 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H10Cl5N3O2S |
| Molecular Weight | 461.58 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZBRCWGFTQYJPAB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This inhibition can affect metabolic pathways and signal transduction processes within cells.
Potential Targets
- Enzymes : Inhibition of proteases and kinases.
- Receptors : Interaction with cellular receptors involved in signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains. The compound's chlorinated structure enhances its ability to penetrate bacterial cell walls.
- Case Study : In vitro tests showed significant inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL.
-
Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study : Treatment of human breast cancer cells (MCF-7) resulted in a 50% reduction in cell viability at 20 µM after 48 hours.
-
Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Research Finding : In animal models, administration led to a decrease in IL-6 and TNF-alpha levels.
Research Findings
Recent studies have explored the pharmacokinetics and toxicological profile of this compound:
- Absorption and Distribution : The compound is rapidly absorbed following oral administration with peak plasma concentrations reached within 1 hour.
- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes, leading to several active metabolites.
- Toxicity Profile : Acute toxicity studies indicate a low toxicity level in rodents with an LD50 greater than 2000 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
